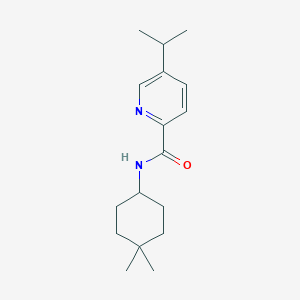![molecular formula C15H19BrN6O B7436401 2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436401.png)
2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine is a chemical compound that belongs to the class of triazine-based compounds. It has gained significant attention from researchers due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine has potential applications in various fields of scientific research. In medicinal chemistry, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, it has been investigated as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, it has been studied as a potential building block for the synthesis of novel materials due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine is not fully understood. However, it is believed to inhibit the growth of cancer cells and weeds by interfering with their DNA replication and cell division. It may also interact with specific enzymes and proteins in the cells to induce cell death.
Biochemical and physiological effects:
Studies have shown that 2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine has low toxicity and does not cause significant biochemical and physiological effects in normal cells and tissues. However, it may cause adverse effects in cancer cells and weeds by inhibiting their growth and inducing cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine in lab experiments include its high purity, stability, and low toxicity. However, its solubility in water is limited, which may limit its applications in certain experiments. In addition, further studies are needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
Zukünftige Richtungen
There are several future directions for the study of 2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine. In medicinal chemistry, it may be further developed as a potential anticancer agent by optimizing its chemical structure and studying its pharmacokinetics and pharmacodynamics. In agriculture, it may be further investigated as a potential herbicide by studying its efficacy and safety in different crops and environments. In material science, it may be further studied as a potential building block for the synthesis of novel materials with unique properties and applications.
Synthesemethoden
The synthesis of 2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine involves the reaction of 3-bromobenzyl alcohol with cyanuric chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-hydroxymethyl-2-oxazolidinone to form the final product. The synthesis method has been optimized to obtain high yields and purity of the product. The purity and identity of the product have been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN6O/c16-11-3-1-2-10(8-11)15(4-6-23-7-5-15)9-19-14-21-12(17)20-13(18)22-14/h1-3,8H,4-7,9H2,(H5,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFALKJZUMOVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC2=NC(=NC(=N2)N)N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3,3,3-trifluoropropanoylamino)phenyl]imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B7436339.png)
![Tert-butyl 1-[(5-amino-1,3,4-oxadiazol-2-yl)methylcarbamoyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylate](/img/structure/B7436344.png)
![(2S,5R)-N-[4-(cyclopropanecarbonylamino)phenyl]-5-(morpholine-4-carbonyl)oxolane-2-carboxamide](/img/structure/B7436347.png)
![Methyl 2-[1-[2-[3-[(4-methylphenyl)methyl]azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate](/img/structure/B7436353.png)

![5-acetyl-N-[(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B7436367.png)
![N-[1-(3-chlorophenyl)cyclobutyl]-3,5-difluoro-4-morpholin-4-ylbenzamide](/img/structure/B7436380.png)
![2-N-[(4,5-dimethoxy-2-methylphenyl)methyl]-2-N-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436386.png)
![Ethyl 2-ethyl-5-(tetrazolo[1,5-a]pyridine-7-carbonylamino)-1,3-oxazole-4-carboxylate](/img/structure/B7436391.png)
![Tert-butyl 2-cyclopentyl-3-oxo-3-[4-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]propanoate](/img/structure/B7436396.png)
![2-N-[(2,4-difluorophenyl)methyl]-2-N-(2-methylpropyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436406.png)
![2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide](/img/structure/B7436412.png)